6-(Dimethoxymethyl)pyridin-2-ylboronic acid structure elucidation
6-(Dimethoxymethyl)pyridin-2-ylboronic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6-(Dimethoxymethyl)pyridin-2-ylboronic Acid
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of 6-(Dimethoxymethyl)pyridin-2-ylboronic acid, a valuable heterocyclic building block in modern synthetic chemistry. Addressing the unique challenges posed by boronic acids, such as their propensity for dehydration and oligomerization, this paper outlines a multi-technique analytical workflow. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), high-resolution Mass Spectrometry (MS), and the definitive method of Single-Crystal X-ray Diffraction. Each section explains the causality behind experimental choices, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The objective is to establish a self-validating system of analysis that ensures unequivocal structural confirmation.
Introduction: The Compound and the Challenge
6-(Dimethoxymethyl)pyridin-2-ylboronic acid is a bifunctional reagent of significant interest, particularly for its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structure combines a pyridine core, which can influence the electronic properties and coordination chemistry of the molecule, with a boronic acid moiety for C-C bond formation and a protected aldehyde (the dimethoxymethyl acetal) for subsequent synthetic transformations.
The primary analytical challenge with boronic acids is their tendency to exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[2] This equilibrium can complicate spectroscopic analysis, particularly NMR, leading to broadened signals or multiple sets of peaks that are difficult to interpret. A robust elucidation strategy must therefore account for and mitigate this behavior to achieve a clear and accurate structural assignment.
Hypothesized Structure and Theoretical Properties
The first step in any structure elucidation is to define the target. All subsequent analytical data will be used to confirm or refute this hypothesized structure.
Based on this structure, we can calculate the fundamental properties that will guide our mass spectrometry analysis.
| Property | Value |
| Molecular Formula | C₈H₁₂BNO₄ |
| Molecular Weight | 197.00 g/mol |
| Exact Mass | 197.08594 Da |
| Elemental Composition | C: 48.78%, H: 6.14%, B: 5.49%, N: 7.11%, O: 32.48% |
The Elucidation Workflow: A Multi-Pronged Approach
A successful structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to build a case for the structure, starting with spectroscopic methods that define the connectivity and culminating in crystallographic analysis for definitive, three-dimensional proof.
Causality: Protic, coordinating solvents like deuterated methanol (CD₃OD) or water (D₂O) are chosen because they readily solvate the boronic acid group, breaking the B-O-B bonds of the boroxine and shifting the equilibrium strongly towards the monomeric form. [2]This results in sharp, interpretable NMR spectra. The trade-off is that the acidic B-OH protons will exchange with the deuterium in the solvent and become invisible.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated methanol (CD₃OD, 99.8% D).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra at ambient temperature.
Data Interpretation
¹H NMR Spectroscopy: This spectrum will confirm the presence and connectivity of all proton-bearing groups.
| Predicted Signal | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.2 ppm | Triplet (t) | 1H | H4 | The pyridine proton between two other protons. |
| ~7.5-7.8 ppm | Doublet (d) | 1H | H3 or H5 | Pyridine protons adjacent to a single proton. |
| ~7.4-7.7 ppm | Doublet (d) | 1H | H3 or H5 | Pyridine protons adjacent to a single proton. |
| ~5.5 ppm | Singlet (s) | 1H | -CH (OCH₃)₂ | Acetal proton, typically deshielded. |
| ~3.4 ppm | Singlet (s) | 6H | -CH(OCH₃ )₂ | Methoxy protons of the acetal group. |
¹³C NMR Spectroscopy: This provides a count of unique carbon environments.
| Predicted Signal | Assignment | Rationale |
| ~160-165 ppm | C6 | Pyridine carbon attached to nitrogen and the acetal group. |
| ~140-150 ppm | C4 | Pyridine carbon. |
| ~120-130 ppm | C3, C5 | Pyridine carbons. |
| ~100-105 ppm | -C H(OCH₃)₂ | Acetal carbon. |
| ~50-55 ppm | -CH(O CH₃)₂ | Methoxy carbons. |
| Not observed | C2 | The carbon attached to boron (C-B) often shows a very broad signal due to quadrupolar relaxation from the boron nucleus and may not be observed. |
¹¹B NMR Spectroscopy: This is a crucial experiment for confirming the state of the boron atom. [3]
-
Expected Chemical Shift: For a trigonal (sp² hybridized) arylboronic acid, a single, potentially broad resonance is expected in the range of δ 28-33 ppm . [4]The presence of a tetrahedral (sp³ hybridized) boronate ester, which could form with a diol impurity, would appear significantly upfield (δ 5-15 ppm). [5][6]This technique provides direct evidence of the boronic acid functionality.
Mass Spectrometry: Confirming Molecular Formula
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.
Causality: Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. Running in negative ion mode ([M-H]⁻) is often advantageous as it can provide a clean signal for the deprotonated boronate species. [7]However, boronic acids are known to be challenging, and analysis may show ions corresponding to dehydration products or solvent adducts. [8][9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a mixture of acetonitrile and water (50:50) with 0.1% formic acid or 10 mM ammonium acetate. [8]2. Instrumentation: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Chromatography: A short C18 column can be used to quickly separate the analyte from any non-polar impurities.
-
Ionization: ESI in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.
Data Interpretation
The primary goal is to find the ion that corresponds to the calculated exact mass.
| Ion Species | Calculated Exact Mass (Da) | Expected Observation |
| [M+H]⁺ | 198.09371 | Adduct corresponding to the protonated molecule. |
| [M-H]⁻ | 196.07816 | Adduct corresponding to the deprotonated molecule. |
| [M+Na]⁺ | 220.07566 | Sodium adduct, common in ESI. |
| [M-H₂O+H]⁺ | 180.08315 | Dehydrated molecule (boroxine precursor). |
Finding an ion with a mass accuracy within 5 ppm of the calculated value for [M+H]⁺ or [M-H]⁻ provides strong evidence for the proposed elemental composition.
Single-Crystal X-ray Diffraction: The Gold Standard
While NMR and MS provide compelling evidence for the molecular structure, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional map of the atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. [10][11]
Experimental Protocol: Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical process requiring screening of various conditions.
-
Purity: Start with the highest purity material available (>98%).
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Good starting points include ethyl acetate, acetone, methanol, or mixtures with less polar co-solvents like hexane or heptane.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully remove them from the mother liquor and mount them on the diffractometer. [12]
Data Interpretation
The output of a successful X-ray diffraction experiment is a complete structural model. Key parameters to verify include:
-
Connectivity: The model should confirm the atom-to-atom connections hypothesized in Figure 1.
-
Geometry: The pyridine ring should be planar. The geometry around the boron atom should be trigonal planar.
-
Intermolecular Interactions: The analysis will reveal how the molecules pack in the crystal lattice, often through hydrogen bonding between the boronic acid hydroxyl groups. [13]
Conclusion: Synthesizing the Evidence
The structure of 6-(Dimethoxymethyl)pyridin-2-ylboronic acid is unequivocally confirmed by the convergence of evidence from multiple analytical techniques.
-
NMR spectroscopy , when performed under conditions that favor the monomeric species, defines the proton and carbon framework and confirms the trigonal nature of the boron atom.
-
High-resolution mass spectrometry validates the elemental composition with high precision.
-
Single-crystal X-ray diffraction , if successful, provides the ultimate proof, revealing the precise three-dimensional arrangement of every atom in the molecule.
This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, in-depth characterization required by researchers in synthetic chemistry and drug development.
References
-
South Dakota State University. 11B NMR Chemical Shifts. SDSU Chemistry Department. [Link]
-
Chemsrc. 2,6-Dimethoxy-3-pyridineboronic acid Product Information. Chemsrc. [Link]
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]
-
PubChem. CID 139060006 - (2-methoxy-3-pyridinyl)boronic acid dimer. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
- Google Patents. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds.
-
MDPI. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. [Link]
-
ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
ResearchGate. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid. ResearchGate. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. Organic Syntheses. [Link]
-
MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]
-
PubMed. Arylboronic acid chemistry under electrospray conditions. National Center for Biotechnology Information. [Link]
-
NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers. CrystEngComm. [Link]
-
SpectraBase. Phenylboronic acid - 11B NMR. Wiley. [Link]
-
Scientific Research Publishing. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. American Journal of Analytical Chemistry. [Link]
-
Princeton University. X-ray Data Collection. Macromolecular Crystallography Core Facility. [Link]
-
ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Frontiers. Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans. Frontiers in Chemistry. [Link]
-
NIH National Library of Medicine. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PMC. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol [mdpi.com]
- 11. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macromolecular Crystallography: X-ray Data Collection [mol-xray.princeton.edu]
- 13. CID 139060006 | C12H16B2N2O6 | CID 139060006 - PubChem [pubchem.ncbi.nlm.nih.gov]
